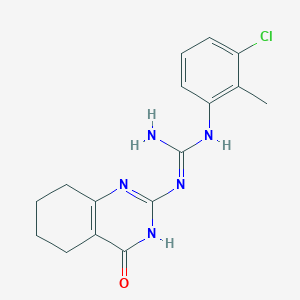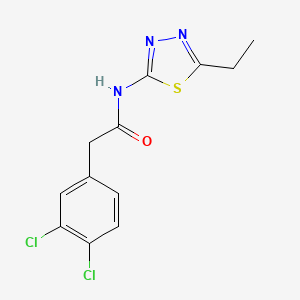![molecular formula C12H17N3O2S B6121363 2-(2-oxo-1-pyrrolidinyl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B6121363.png)
2-(2-oxo-1-pyrrolidinyl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-oxo-1-pyrrolidinyl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as TPU-0033, and it belongs to the class of compounds known as prolyl oligopeptidase inhibitors.
Mécanisme D'action
The mechanism of action of TPU-0033 involves the inhibition of prolyl oligopeptidase, an enzyme that is involved in the breakdown of neuropeptides. By inhibiting this enzyme, TPU-0033 increases the levels of neuropeptides in the brain, which can lead to improved cognitive function and reduced inflammation.
Biochemical and Physiological Effects
Studies have shown that TPU-0033 has several biochemical and physiological effects. It has been found to improve memory and cognitive function in animal models of Alzheimer's disease and Parkinson's disease. TPU-0033 has also been shown to reduce inflammation in animal models of arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using TPU-0033 in lab experiments is its specificity for prolyl oligopeptidase. This specificity allows researchers to study the effects of inhibiting this enzyme without affecting other enzymes or biochemical pathways. However, one of the limitations of using TPU-0033 is its relatively short half-life, which can make it challenging to study its long-term effects.
Orientations Futures
There are several future directions for research on TPU-0033. One area of research is the development of more potent and selective prolyl oligopeptidase inhibitors. Another area of research is the investigation of the potential therapeutic applications of TPU-0033 in other neurodegenerative and inflammatory diseases. Additionally, further studies are needed to determine the long-term effects of TPU-0033 on cognitive function and inflammation.
Conclusion
In conclusion, TPU-0033 is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its mechanism of action involves the inhibition of prolyl oligopeptidase, and it has been found to improve memory and cognitive function while reducing inflammation. While there are some limitations to using TPU-0033 in lab experiments, there are several future directions for research that can further our understanding of this compound and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of TPU-0033 involves the reaction of 2-(2-oxo-1-pyrrolidinyl)acetic acid with thioacetic acid, followed by the reaction of the resulting compound with 2-bromoethylamine hydrobromide. The final product is obtained by reacting the intermediate compound with propanoic acid chloride.
Applications De Recherche Scientifique
TPU-0033 has been the subject of numerous scientific research studies due to its potential therapeutic applications. It has been found to be effective in the treatment of various neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. TPU-0033 has also been shown to have anti-inflammatory properties and can potentially be used in the treatment of inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
2-(2-oxopyrrolidin-1-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-9(15-7-2-3-11(15)16)12(17)14-5-4-10-13-6-8-18-10/h6,8-9H,2-5,7H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPFQUAXDRRTSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC1=NC=CS1)N2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-oxo-1-pyrrolidinyl)-N-[2-(1,3-thiazol-2-yl)ethyl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-isopropylphenyl)-1-[3-(methylthio)propanoyl]-3-piperidinamine](/img/structure/B6121281.png)
![N-(1-methylbutyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6121284.png)

![N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-3-(2-thienyl)propanamide](/img/structure/B6121302.png)

![7-(cyclopropylmethyl)-2-{[5-(methoxymethyl)-2-thienyl]carbonyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6121316.png)
![2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-2-methylphenyl)benzamide](/img/structure/B6121319.png)
![2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-propyl-4(1H)-pyrimidinone](/img/structure/B6121325.png)



![2-({3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}methyl)-1H-benzimidazole](/img/structure/B6121356.png)
![2-[1-(cyclohexylmethyl)-4-(5-isoquinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6121364.png)
![2-(1,3-benzodioxol-5-yloxy)-N-(5-ethyl-2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B6121369.png)